molecular formula C8H9BrO3 B14316093 Propyl 5-bromofuran-2-carboxylate CAS No. 114430-36-3

Propyl 5-bromofuran-2-carboxylate

Cat. No.: B14316093
CAS No.: 114430-36-3
M. Wt: 233.06 g/mol
InChI Key: YNJZMCAPSZDHHK-UHFFFAOYSA-N
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Description

Propyl 5-bromofuran-2-carboxylate is an organic ester derivative featuring a brominated furan ring and a propyl ester group. The bromine substituent on the furan ring enhances its reactivity, enabling cross-coupling reactions, while the propyl chain influences solubility and phase behavior.

Properties

CAS No.

114430-36-3

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

propyl 5-bromofuran-2-carboxylate

InChI

InChI=1S/C8H9BrO3/c1-2-5-11-8(10)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3

InChI Key

YNJZMCAPSZDHHK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(O1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 5-bromofuran-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of furan-2-carboxylic acid, followed by esterification with propanol. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Propyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

Major Products

Scientific Research Applications

Propyl 5-bromofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 5-bromofuran-2-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include propyl guaiacol , propyl syringol , and methyl paraben (), which share the propyl ester moiety but differ in aromatic substituents. Brominated furan derivatives, such as 5-bromofuran-2-carboxylic acid esters , are structurally closer but lack direct mentions in the evidence.

Phase Behavior and Thermal Properties

Studies on hybrid crystals with propyl groups (e.g., (Me3NR)4[Ni(NCS)6] ) reveal that propyl-substituted compounds exhibit melting behavior due to weaker intermolecular interactions (e.g., absence of S/S contacts) compared to ethyl analogues (). This suggests that the propyl chain in Propyl 5-bromofuran-2-carboxylate may lower its melting point relative to ethyl or methyl esters.

Compound Key Interactions Phase Behavior Reference
Ethyl-substituted Ni-S S/S contacts + Coulombic Solid-solid transitions only
Propyl-substituted Ni-S Coulombic only Melting/recrystallization at ~140°C
Butyl-substituted Ni-S Coulombic only Similar to propyl, broader transitions

Solubility and Reactivity

  • Thiirane-functional spherosilics with propyl linkers () demonstrate enhanced solubility in organic solvents compared to shorter-chain derivatives. This compound may similarly benefit from the propyl group’s balance between hydrophobicity and flexibility.
  • Bromine’s electron-withdrawing effect likely increases electrophilicity at the furan ring, distinguishing it from non-halogenated esters like propyl guaiacol.

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